Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate
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Overview
Description
Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-carboxylate typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with acyl chlorides in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate benzoxazinone, which then undergoes cyclization to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound is used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-carboxylate involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
Uniqueness
Methyl 7-hydroxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its hydroxyl group at the 7-position and the carboxylate ester at the 6-position contribute to its unique chemical properties and potential therapeutic applications .
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 7-hydroxy-4-oxo-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-2-5-7(3-8(6)13)11-4-12-9(5)14/h2-4,13H,1H3,(H,11,12,14) |
InChI Key |
GYTIFDJEWWCWHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C(=O)NC=N2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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